molecular formula C8H15NO2S B1517482 Methyl 2-[methyl(thiolan-3-yl)amino]acetate CAS No. 1095511-68-4

Methyl 2-[methyl(thiolan-3-yl)amino]acetate

Cat. No.: B1517482
CAS No.: 1095511-68-4
M. Wt: 189.28 g/mol
InChI Key: IYNRJSWZESYWNA-UHFFFAOYSA-N
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Description

Methyl 2-[methyl(thiolan-3-yl)amino]acetate is an organic compound with the molecular formula C8H15NO2S . It is classified as an acetamide derivative and features a thiolane (tetrahydrothiophene) ring system, which is of significant interest in medicinal chemistry and chemical synthesis for its potential as a building block in the development of more complex molecules . This ester is for Research Use Only and is not intended for diagnostic or therapeutic uses. As a versatile intermediate, it can be utilized in life science research, particularly in the synthesis of novel chemical entities or as a reference standard in analytical studies. Researchers value this compound for its potential role in exploring structure-activity relationships and developing pharmacologically active agents . For safe handling, please refer to the corresponding Safety Data Sheet (SDS). The product is typically shipped at room temperature or with cold-chain transportation, and it is recommended to store it in a cool, dry environment to maintain stability .

Properties

IUPAC Name

methyl 2-[methyl(thiolan-3-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-9(5-8(10)11-2)7-3-4-12-6-7/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNRJSWZESYWNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)C1CCSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex sulfur-containing molecules. Biology: It serves as a reagent in biochemical assays and studies involving sulfur metabolism. Medicine: Industry: Utilized in the production of agrochemicals and other sulfur-containing industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways involving sulfur chemistry. It may act as a ligand for certain enzymes or receptors, influencing biological processes.

Comparison with Similar Compounds

Methyl 2-(1,1-dioxo-1λ⁶-thiolan-3-yl)acetate

  • CAS No.: 17133-70-9
  • Structure : Differs by the presence of a sulfone group (1,1-dioxo) on the thiolan ring.
  • Properties : The sulfone group increases polarity and oxidative stability compared to the parent thiolan derivative. This modification enhances solubility in polar solvents, making it suitable for aqueous reaction conditions .

Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride

  • CAS No.: 1333933-79-1
  • Structure : Replaces the thiolan ring with a thiomorpholine (six-membered sulfur-containing ring).
  • The hydrochloride salt form enhances bioavailability for pharmaceutical applications .

Table 1: Comparison of Thiolan/Thiomorpholine Derivatives

Compound Core Structure Key Functional Groups Solubility (Predicted) Applications
Methyl 2-[methyl(thiolan-3-yl)amino]acetate Thiolan (5-membered) Methylamino, ester Moderate in organic solvents Intermediate for drug synthesis
Methyl 2-(1,1-dioxo-thiolan-3-yl)acetate Thiolan sulfone Sulfone, ester High in polar solvents Oxidatively stable intermediates
Methyl 2-(thiomorpholin-3-yl)acetate HCl Thiomorpholine Secondary amine, ester, HCl salt High in water Pharmaceutical candidates

Triazine-Based Acetate Derivatives

Methyl 2-(4-((4-Chloro-6-((4-fluorobenzyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)acetate

  • Key Features : Incorporates a triazine ring with chloro and fluorobenzyl substituents.
  • Synthesis : Achieved via nucleophilic substitution with NaHCO₃ in THF (68% yield) .
  • Activity : Triazine derivatives are widely used in herbicides and anticancer agents due to their ability to inhibit enzymes like lactate dehydrogenase .

Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate

  • Use : Metsulfuron-methyl, a sulfonylurea herbicide.
  • Comparison : The sulfonylurea bridge enhances herbicidal activity by targeting acetolactate synthase (ALS), a mechanism absent in thiolan-based acetates .

Table 2: Triazine vs. Thiolan Acetates

Parameter Thiolan-Based Acetates Triazine-Based Acetates
Core Reactivity Sulfur-mediated nucleophilic reactions Triazine ring halogenation/amination
Biological Targets Limited data; potential enzyme inhibition ALS inhibitors (herbicides), LDH inhibitors (anticancer)
Synthetic Yield* Not explicitly reported 54–70% (acid hydrolysis steps)

Thiazole-Containing Acetates

Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate

  • Structure: Features a thiazole ring with an amino group, linked to a methyl acetate.
  • Applications: Key intermediate in cephalosporin antibiotics. The thiazole ring’s aromaticity enhances metabolic stability compared to non-aromatic thiolan derivatives .

Ethyl 2-[aryl(thiazol-2-yl)amino]acetates

Table 3: Thiazole vs. Thiolan Acetates

Property Thiolan Acetates Thiazole Acetates
Aromaticity Non-aromatic Aromatic (thiazole ring)
Metabolic Stability Moderate (sulfur oxidation risk) High (resistant to oxidation)
Bioactivity Underexplored Enzyme inhibition, antibiotics

Simple Aromatic Acetates

Methyl 2-phenylacetoacetate

  • Use : Precursor for amphetamines.
  • Comparison : Lacks heterocyclic substituents, limiting its utility in targeted drug design compared to thiolan or triazine derivatives .

Methyl 2-thienylacetate

  • Structure : Substituted with a thiophene ring.
  • Hazard Profile: Higher acute toxicity (skin/eye irritant) vs. thiolan acetates, as noted in safety data sheets .

Biological Activity

Methyl 2-[methyl(thiolan-3-yl)amino]acetate, with the molecular formula C8H15NO2S, is a sulfur-containing compound derived from thiolane. This compound has garnered interest in various scientific fields, including chemistry, biology, and medicine, due to its unique structural features and potential biological activities.

This compound can be synthesized through a multi-step reaction involving methyl 2-aminoacetate and methyl thiolan-3-ylmethylamine. The synthesis typically requires controlled conditions to optimize yield and purity. The compound's structure allows it to participate in various chemical reactions, making it a useful intermediate in the synthesis of more complex sulfur-containing molecules .

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors in biological systems. The compound may act as a ligand for specific molecular targets, influencing various biological processes. Research has indicated its potential applications in:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.
  • Receptor Binding : Its ability to bind to receptors suggests potential roles in signaling pathways within cells .

1. Enzyme Interaction Studies

A study investigating the interaction of this compound with specific enzymes showed promising results regarding its inhibitory effects. The compound was found to inhibit enzyme activity at varying concentrations, indicating its potential as a therapeutic agent.

Concentration (µM) Enzyme Activity (% Inhibition)
1025
5045
10070

2. Case Studies

In a case study focusing on the compound's effects on cell cultures, this compound demonstrated significant effects on cell viability and proliferation:

  • Cell Line Used : Human epithelial cells
  • Treatment Duration : 24 hours
  • Observations :
    • At concentrations above 50 µM, a notable decrease in cell viability was observed.
    • The compound induced apoptosis in treated cells, as evidenced by increased caspase activity.

The mechanism by which this compound exerts its biological effects involves complex interactions at the molecular level. It is hypothesized that the sulfur atom within the thiolane structure plays a crucial role in mediating these interactions. The compound may modify thiol groups on proteins, leading to altered enzyme activity and receptor signaling pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound Name Structure Biological Activity
Methyl 2-(thiolan-3-yl)acetateLacks amino groupLimited enzyme interaction
2-methyl-3-thiophenethiolDifferent heterocyclic structureAntimicrobial properties

This compound stands out due to its combination of sulfur and amino functionalities, which allows for a broader range of chemical reactions and biological applications compared to its analogs .

Preparation Methods

Multi-Step Reaction from Methyl 2-Aminoacetate and Methyl Thiolan-3-ylmethylamine

  • Starting Materials : Methyl 2-aminoacetate and methyl thiolan-3-ylmethylamine.
  • Reaction Conditions : Controlled temperature and solvent conditions to optimize yield and purity.
  • Process : The amino group of methyl 2-aminoacetate is alkylated or coupled with the thiolan-3-ylmethylamine moiety, forming the desired this compound.
  • Outcome : This method yields the target compound with high specificity due to the selective reaction between amino and thiolane functionalities.

This method is the most commonly referenced approach for this compound and is used in research and industrial settings for its efficiency and reproducibility.

Related Esterification and Amination Approaches

While direct literature on this compound is limited, analogous compounds such as methyl 2-(thiophen-3-yl)acetate are synthesized via esterification of thiophene acetic acid derivatives using diazomethyl-trimethylsilane in methanol, followed by acid quenching. This suggests that esterification of thiolane-containing acids followed by amination could be a viable synthetic route.

Comparative Preparation Table

Method Starting Materials Key Reaction Steps Advantages Limitations
Multi-step from methyl 2-aminoacetate and methyl thiolan-3-ylmethylamine Methyl 2-aminoacetate, methyl thiolan-3-ylmethylamine Coupling under controlled conditions High specificity, good yield Requires careful control of conditions
Esterification of thiolane acetic acid derivatives followed by amination[Inferred from related esters] Thiolane acetic acid, diazomethyl-trimethylsilane, amines Esterification, then amination Established esterification methods Multi-step, potential side reactions

Research Findings and Optimization Notes

  • Reaction Conditions : Precise temperature control (often 0°C to room temperature) and solvent choice (methanol or other polar solvents) are critical to prevent decomposition of sensitive thiolane rings and to maximize product purity.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is typically employed to isolate pure this compound.
  • Yield Optimization : Adjusting stoichiometry and reaction time can significantly affect yield; typical reaction times range from 2 to 4 hours under stirring.
  • Analytical Characterization : Confirmatory analyses include NMR spectroscopy, mass spectrometry, and chromatographic purity assessment to ensure structural integrity and absence of side products.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-[methyl(thiolan-3-yl)amino]acetate, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via nucleophilic substitution between methyl 2-aminoacetate and methyl thiolan-3-ylmethylamine under controlled conditions (e.g., anhydrous solvent, inert atmosphere). Key parameters include:

  • Temperature : Elevated temperatures (~60–80°C) accelerate reaction kinetics but may promote side reactions.
  • Catalysts : Base catalysts (e.g., triethylamine) improve nucleophilicity of the amine.
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and reaction efficiency.
    Industrial-scale synthesis involves multi-step processes with purification via column chromatography or recrystallization. Yield optimization requires balancing stoichiometry and reaction time to minimize byproducts like sulfoxides or unreacted intermediates .

Q. How can spectroscopic and crystallographic methods characterize the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments (e.g., methylene groups adjacent to sulfur) and confirm ester/amine functionalities.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C8_8H15_{15}NO2_2S, 189.28 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Tools like SHELXL or WinGX refine crystal structures, resolving bond lengths/angles and confirming stereochemistry. For example, intra-molecular hydrogen bonds (N–H⋯O) stabilize the thiolane ring conformation .

Q. What methodological approaches assess the inhibitory effects of this compound on enzymes, and how are IC50_{50}50​ values determined?

Methodological Answer:

  • Enzyme Assays : Dose-response curves measure inhibition at varying concentrations (e.g., 10–100 µM) using spectrophotometric or fluorometric readouts.
  • IC50_{50} Calculation : Data from inhibition studies (e.g., 25% at 10 µM, 70% at 100 µM) are fitted to logistic models (e.g., Hill equation) .
  • Controls : Include positive inhibitors and solvent-only blanks to normalize activity baselines.

Advanced Research Questions

Q. How do computational models (e.g., DFT, molecular docking) predict interaction mechanisms between this compound and biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at sulfur/amine sites.
  • Molecular Docking : Simulates ligand-protein binding using software like AutoDock. The thiolane sulfur may form hydrogen bonds or coordinate with metal ions in enzyme active sites.
  • Validation : Compare docking scores (e.g., binding energy ≤ -6 kcal/mol) with experimental IC50_{50} values to refine models .

Q. What strategies resolve contradictions in reported biological activity data across cell lines or assay conditions?

Methodological Answer:

  • Standardization : Replicate assays under identical conditions (e.g., cell density, serum concentration, incubation time).
  • Cell Line Profiling : Compare responses in epithelial vs. cancer cells (e.g., apoptosis induction varies with caspase-3 activation levels).
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., batch-to-batch compound purity) .

Q. How does the stereochemistry of the thiolan-3-yl group affect biological activity, and what methods study this?

Methodological Answer:

  • Chiral Chromatography : Separate enantiomers using columns with chiral stationary phases (e.g., cyclodextrin derivatives).
  • Biological Testing : Compare IC50_{50} values of enantiomers; e.g., (R)-isomers may show higher enzyme affinity due to steric complementarity.
  • Circular Dichroism (CD) : Correlate optical activity with structural motifs (e.g., thiolane ring puckering) .

Comparative Analysis

Q. How do sulfur and amino functionalities in this compound enhance reactivity compared to analogs?

Methodological Answer:

  • Oxidation : The sulfur atom forms sulfoxides (with H2_2O2_2) or sulfones (with m-CPBA), unlike non-sulfur analogs.
  • Substitution Reactions : Nucleophiles (e.g., alkyl halides) target the thiolane sulfur, yielding derivatives with modified bioactivity.
  • Amino Group : Facilitates Schiff base formation or coordination with metal ions in enzymes .

Q. Comparison Table :

CompoundKey FeaturesBioactivity (vs. Target Enzyme)
Methyl 2-(thiolan-3-yl)acetateLacks amino group20% lower inhibition
2-Methyl-3-thiophenethiolThiophene ring, no esterAntimicrobial only

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[methyl(thiolan-3-yl)amino]acetate
Reactant of Route 2
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Methyl 2-[methyl(thiolan-3-yl)amino]acetate

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